molecular formula C16H12N2O2 B12652822 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate CAS No. 78084-30-7

3-(p-Isocyanatobenzyl)-o-tolyl isocyanate

Cat. No.: B12652822
CAS No.: 78084-30-7
M. Wt: 264.28 g/mol
InChI Key: ASTYJMOUOLLVFH-UHFFFAOYSA-N
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Description

3-(p-Isocyanatobenzyl)-o-tolyl isocyanate is an organic compound that belongs to the class of isocyanates. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, coatings, adhesives, and elastomers. This compound, with its unique structure, finds applications in various fields of scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate typically involves the reaction of an amine with phosgene or its derivatives. One common method is the transformation of primary amine groups into isocyanates using diphosgene or triphosgene in the presence of a tertiary amine as an acid scavenger . The reaction is carried out under smooth conditions, ensuring the transformation of all amine groups without crosslinking.

Industrial Production Methods

In industrial settings, the production of isocyanates often involves the use of phosgene gas. The process requires stringent safety measures due to the toxic nature of phosgene. The reaction is typically conducted in a controlled environment with appropriate ventilation and protective equipment to ensure the safety of workers.

Chemical Reactions Analysis

Types of Reactions

3-(p-Isocyanatobenzyl)-o-tolyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Alcohols and Amines: React with isocyanates to form carbamates and ureas, respectively.

    Phosgene or Triphosgene: Used in the synthesis of isocyanates from amines.

    Tertiary Amines: Act as acid scavengers in the synthesis process.

Major Products Formed

    Carbamates: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Crosslinked Polymers: Formed through polymerization reactions involving isocyanate groups.

Scientific Research Applications

3-(p-Isocyanatobenzyl)-o-tolyl isocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(p-Isocyanatobenzyl)-o-tolyl isocyanate involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines, alcohols, and thiols, forming stable covalent bonds. The reactivity of the isocyanate group is due to the presence of the highly electrophilic carbon atom in the N=C=O functional group . This allows the compound to participate in various addition and substitution reactions, making it a valuable reagent in organic synthesis and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(p-Isocyanatobenzyl)-o-tolyl isocyanate is unique due to its specific structure, which combines the reactivity of the isocyanate group with the stability provided by the benzyl and tolyl groups. This combination allows for a wide range of applications in both research and industry, making it a versatile and valuable compound.

Properties

CAS No.

78084-30-7

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

1-isocyanato-3-[(4-isocyanatophenyl)methyl]-2-methylbenzene

InChI

InChI=1S/C16H12N2O2/c1-12-14(3-2-4-16(12)18-11-20)9-13-5-7-15(8-6-13)17-10-19/h2-8H,9H2,1H3

InChI Key

ASTYJMOUOLLVFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=C=O)CC2=CC=C(C=C2)N=C=O

Origin of Product

United States

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